5-Bromo-6-chloropicolinonitrile
Overview
Description
5-Bromo-6-chloropicolinonitrile is a chemical compound with the molecular formula C6H2BrClN2 and a molecular weight of 217.45 g/mol . It is a derivative of picolinonitrile, characterized by the presence of bromine and chlorine atoms at the 5th and 6th positions of the pyridine ring, respectively . This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloropicolinonitrile typically involves the following steps :
Synthesis of 3-Bromo-2-chloropyridine 1-oxide: This is achieved by heating a solution of 3-bromo-2-chloropyridine and 3-chloroperoxybenzoic acid in 1,2-dichloroethane to reflux for 7 hours.
Conversion to this compound: The 3-bromo-2-chloropyridine 1-oxide is then reacted with dimethylformamide dimethyl acetal and trimethylsilyl cyanide in dichloromethane under reflux conditions for 3 days.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloropicolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate in aqueous medium are used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction: Corresponding amines.
Oxidation: Corresponding oxides.
Scientific Research Applications
5-Bromo-6-chloropicolinonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the development of bioactive molecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloropicolinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact molecular targets and pathways depend on the specific application and the structure of the final product derived from this compound .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-fluoropicolinonitrile
- 3-Amino-6-chloropyridine-2-carbonitrile
- 6-Chloro-3-methylpicolinonitrile
- 6-Chloro-5-methylpyridine-2-carbonitrile
Uniqueness
5-Bromo-6-chloropicolinonitrile is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
5-bromo-6-chloropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCQPDVYUJLEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856951 | |
Record name | 5-Bromo-6-chloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256823-65-0 | |
Record name | 5-Bromo-6-chloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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